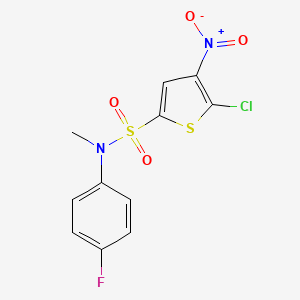
2-Thiophenesulfonamide, 5-chloro-N-(4-fluorophenyl)-N-methyl-4-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiophenesulfonamide, 5-chloro-N-(4-fluorophenyl)-N-methyl-4-nitro- is a complex organic compound with a unique structure that includes a thiophene ring, a sulfonamide group, and various substituents such as chlorine, fluorine, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonamide, 5-chloro-N-(4-fluorophenyl)-N-methyl-4-nitro- typically involves multiple steps, starting with the functionalization of the thiophene ring. Common synthetic routes include:
Nitration: Introduction of the nitro group to the thiophene ring.
Chlorination: Addition of the chlorine atom to the thiophene ring.
Sulfonamide Formation: Reaction of the thiophene derivative with sulfonamide reagents.
Fluorination and Methylation: Introduction of the fluorine and methyl groups to the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Thiophenesulfonamide, 5-chloro-N-(4-fluorophenyl)-N-methyl-4-nitro- can undergo various chemical reactions, including:
Oxidation: Conversion of the thiophene ring to sulfone derivatives.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene and phenyl derivatives.
Applications De Recherche Scientifique
2-Thiophenesulfonamide, 5-chloro-N-(4-fluorophenyl)-N-methyl-4-nitro- has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Biology: Study of its interactions with biological molecules and potential as a biochemical probe.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Industry: Application in the synthesis of advanced materials and intermediates for various chemical processes.
Mécanisme D'action
The mechanism of action of 2-Thiophenesulfonamide, 5-chloro-N-(4-fluorophenyl)-N-methyl-4-nitro- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interaction with nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-N-(4-fluorobenzyl)-2-thiophenesulfonamide
- 5-Chloro-N-(2-chlorophenyl)-2-thiophenesulfonamide
- 5-Chloro-N-(2-pyridinylmethyl)-2-thiophenesulfonamide
Uniqueness
2-Thiophenesulfonamide, 5-chloro-N-(4-fluorophenyl)-N-methyl-4-nitro- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the nitro group, in particular, can significantly influence its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
646039-61-4 |
|---|---|
Formule moléculaire |
C11H8ClFN2O4S2 |
Poids moléculaire |
350.8 g/mol |
Nom IUPAC |
5-chloro-N-(4-fluorophenyl)-N-methyl-4-nitrothiophene-2-sulfonamide |
InChI |
InChI=1S/C11H8ClFN2O4S2/c1-14(8-4-2-7(13)3-5-8)21(18,19)10-6-9(15(16)17)11(12)20-10/h2-6H,1H3 |
Clé InChI |
LNXFMRUELKMGET-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC(=C(S2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3,5-Bis(trifluoromethyl)phenyl]-3-chloro-2-hydroxybenzamide](/img/structure/B12596920.png)
![4-[7-(Acetyloxy)-4-(dibromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene diacetate](/img/structure/B12596928.png)
![3,5-Di-tert-butyl-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-ethenylphenyl phosphate](/img/structure/B12596932.png)
![(2S)-2-{[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino}butanoic acid](/img/structure/B12596935.png)
![2-[3-(4-Chlorophenyl)sulfonyl-5-fluoro-2-methylindol-1-yl]acetic acid](/img/structure/B12596937.png)
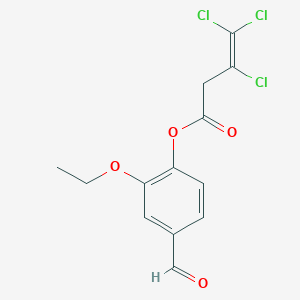
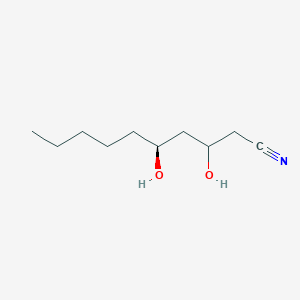
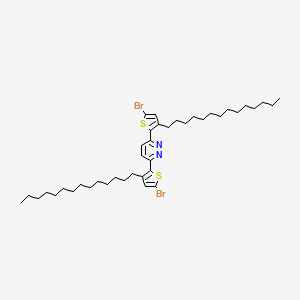

![Quinoline, 2-methoxy-3-[5-[2-(1-piperidinyl)ethoxy]-1H-indol-2-yl]-](/img/structure/B12596984.png)
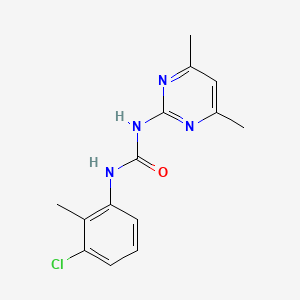
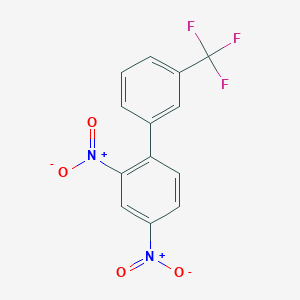
![2-[(2-Hexyl-4,5-dimethylphenyl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12596995.png)

